molecular formula C42H41ClN2O4S B1245543 4-(3-{1-Benzhydryl-5-chloro-2-[2-(2,6-dimethyl-phenylmethanesulfonylamino)-ethyl]-1H-indol-3-yl}-propyl)-benzoic Acid

4-(3-{1-Benzhydryl-5-chloro-2-[2-(2,6-dimethyl-phenylmethanesulfonylamino)-ethyl]-1H-indol-3-yl}-propyl)-benzoic Acid

Cat. No. B1245543
M. Wt: 705.3 g/mol
InChI Key: YOFBEFNLUYVWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282594B2

Procedure details

N-[2-(1-Benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(2,6-dimethyl-phenyl)-methanesulfonamide (300 g, 552 mmol), 4-(3-Oxo-propyl)-benzoic acid ethyl ester (250 g, 1.21 mol), triethylsilane (192 g, 1.66 mol), and dichloromethane (2.9 L) were combined, stirred, and cooled to −20° C. A solution of boron trifluoride etherate (55.0 g, 322 mmol) in dichloromethane (10 mL) was added to the reaction mixture over 9 min. After 35 min, trifluoroacetic acid (63 g, 553 mmol) was added to the reaction mixture. After 40 min, the reaction mixture was filtered cold through a celite pad into aqueous sodium bicarbonate (138 g/1.5 L). The organic layer was concentrated to 1.2 L g, then ethanol (1.5 L) was added. The solution was concentrated to 1.2 L. THF (450 mL) and a solution of aqueous sodium hydroxide (221 g, 2.76 mol) were added. The reaction mixture was then warmed to reflux for 30 min. The mixture was cooled to 50° C. Toluene (1.5 L), water (300 mL) and acetic acid (166 g, 2.76 mol) were added. The organic and aqueous phases were separated and the organic phase was concentrated to 1.2 L. Toluene (600 mL) was added and the mixture was concentrated to 1.2 L. The mixture was cooled to room temperature and stirred for 16 h. The solid was collected by filtration, washed with cold toluene (3×300 mL), and dried to give 317 g (81%) of the title compound.
Name
N-[2-(1-Benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(2,6-dimethyl-phenyl)-methanesulfonamide
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
221 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
192 g
Type
reactant
Reaction Step Five
Quantity
55 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
63 g
Type
reactant
Reaction Step Seven
Quantity
2.9 L
Type
solvent
Reaction Step Eight
Yield
81%

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[C:22]2[C:17](=[CH:18][C:19]([Cl:23])=[CH:20][CH:21]=2)[CH:16]=[C:15]1[CH2:24][CH2:25][NH:26][S:27]([CH2:30][C:31]1[C:36]([CH3:37])=[CH:35][CH:34]=[CH:33][C:32]=1[CH3:38])(=[O:29])=[O:28])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O:41][C:42](=[O:53])[C:43]1[CH:48]=[CH:47][C:46]([CH2:49][CH2:50][CH:51]=O)=[CH:45][CH:44]=1)C.C([SiH](CC)CC)C.B(F)(F)F.CCOCC.FC(F)(F)C(O)=O.[OH-].[Na+].C(O)(=O)C>ClCCl.O.C1(C)C=CC=CC=1.C1COCC1>[CH:1]([N:14]1[C:22]2[C:17](=[CH:18][C:19]([Cl:23])=[CH:20][CH:21]=2)[C:16]([CH2:51][CH2:50][CH2:49][C:46]2[CH:47]=[CH:48][C:43]([C:42]([OH:53])=[O:41])=[CH:44][CH:45]=2)=[C:15]1[CH2:24][CH2:25][NH:26][S:27]([CH2:30][C:31]1[C:36]([CH3:37])=[CH:35][CH:34]=[CH:33][C:32]=1[CH3:38])(=[O:29])=[O:28])([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:3.4,6.7|

Inputs

Step One
Name
N-[2-(1-Benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(2,6-dimethyl-phenyl)-methanesulfonamide
Quantity
300 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=CC2=CC(=CC=C12)Cl)CCNS(=O)(=O)CC1=C(C=CC=C1C)C
Step Two
Name
Quantity
166 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
221 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
250 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)CCC=O)=O
Step Five
Name
Quantity
192 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Six
Name
Quantity
55 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
63 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Eight
Name
Quantity
2.9 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered cold through a celite pad into aqueous sodium bicarbonate (138 g/1.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to 1.2 L g
ADDITION
Type
ADDITION
Details
ethanol (1.5 L) was added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to 1.2 L
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 50° C
CUSTOM
Type
CUSTOM
Details
The organic and aqueous phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated to 1.2 L
ADDITION
Type
ADDITION
Details
Toluene (600 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to 1.2 L
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with cold toluene (3×300 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=C(C2=CC(=CC=C12)Cl)CCCC1=CC=C(C(=O)O)C=C1)CCNS(=O)(=O)CC1=C(C=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 317 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.